molecular formula C83H157F3N10O15S B8069884 Pam3Cys-Ser-Lys-Lys-Lys-Lys-OH, Pam3CSK4 Trifluoroacetate

Pam3Cys-Ser-Lys-Lys-Lys-Lys-OH, Pam3CSK4 Trifluoroacetate

Cat. No. B8069884
M. Wt: 1624.3 g/mol
InChI Key: VUABEPVGXYOKOG-UDFJXRDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pam3Cys-Ser-Lys-Lys-Lys-Lys-OH, also known as Pam3CSK4, is a synthetic cationic lipohexapeptide analog of the immunologically active N-terminal portion of bacterial lipoprotein . It is a potent activator of monocytes and macrophages .


Molecular Structure Analysis

The molecular formula of Pam3CSK4 is C81H156N10O13S . It is a synthetic analog of the triacylated N-terminal part of bacterial lipoproteins .


Physical And Chemical Properties Analysis

Pam3CSK4 is a cell-permeable, water-soluble compound . It has a molecular weight of 1510.24 . It is soluble in 1:1 water/ethanol to 1 mg/ml .

Mechanism of Action

Pam3CSK4 acts as a selective agonist of TLR2 (Toll-like receptor 2) . It promotes the translocation of NF-κB, enhances tyrosine protein phosphorylation, and activates ERK1/2 and MEK1/2 . It also induces the release of IL-1, IL-6, TNF-α, superoxide, and NO .

Future Directions

As a potent activator of monocytes and macrophages, Pam3CSK4 has potential applications in immunology and innate immunity research . Its role as a TLR2 agonist suggests it could be used to study TLR signaling .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H156N10O13S.C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUABEPVGXYOKOG-UDFJXRDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H157F3N10O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1624.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt

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